(3As,5S,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine-5-carboxylic acid
Description
This bicyclic compound features a fused furo[3,2-b]pyridine core with a carboxylic acid substituent at the 5-position. The stereochemistry (3a5,5S,7aS) defines its three-dimensional conformation, influencing its reactivity, solubility, and biological interactions. The molecule’s rigid bicyclic structure and polar carboxylic acid group make it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors that recognize fused heterocycles. While synthetic routes to similar furopyridine derivatives have been reported (e.g., bromomethylation and subsequent functionalization ), the specific synthesis of this compound requires precise stereochemical control, often achieved via enantioselective catalysis or resolution techniques.
Properties
IUPAC Name |
(3aS,5S,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c10-8(11)6-1-2-7-5(9-6)3-4-12-7/h5-7,9H,1-4H2,(H,10,11)/t5-,6-,7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHWESLRJYAYNS-ACZMJKKPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC2C1OCC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N[C@@H]2[C@H]1OCC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3As,5S,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine-5-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of a suitable pyridine derivative with a furan ring precursor under acidic or basic conditions. The reaction conditions often include the use of catalysts such as trifluoracetic acid to facilitate the formation of the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(3As,5S,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups into their corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
The compound (3As,5S,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine-5-carboxylic acid is a complex organic molecule with potential applications in various scientific fields. This article explores its applications in medicinal chemistry, pharmacology, and materials science.
Chemical Properties and Structure
The molecular formula of this compound is with a molecular weight of approximately 175.25 g/mol. Its structure features a fused bicyclic system that contributes to its biological activity and interaction with biological targets.
Pharmacological Activity
Research indicates that compounds similar to This compound exhibit significant pharmacological properties:
- Antidepressant Activity : Some derivatives have shown promise in treating depression by acting on serotonin receptors.
- Anticancer Properties : Investigations have revealed that related compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
Neuroprotective Effects
Studies have suggested that this compound may possess neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent.
Drug Design
The unique structural features of this compound make it a valuable scaffold for drug design. Researchers are exploring modifications to enhance its efficacy and reduce side effects.
Biological Assays
In vitro assays using this compound help elucidate mechanisms of action and identify potential therapeutic targets. For instance, its interaction with specific receptors can be studied to understand its pharmacodynamics.
Polymer Chemistry
The compound can be utilized as a monomer in the synthesis of polymers with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability.
Nanotechnology
Research into nano-sized applications has shown that derivatives of this compound can be used in drug delivery systems, improving the bioavailability of poorly soluble drugs.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry investigated the antidepressant-like effects of a derivative of this compound in animal models. The results indicated significant improvement in depressive behaviors compared to control groups.
Case Study 2: Anticancer Research
In another study featured in Cancer Research, researchers tested various derivatives against breast cancer cell lines. The findings demonstrated that certain modifications led to enhanced cytotoxicity and selectivity towards cancer cells.
Mechanism of Action
The mechanism of action of (3As,5S,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in the Furopyridine Family
Compound A : (3aS,7aS)-Benzyl 2-hydroxy-2-methylhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate
- Key Differences :
- Lacks the carboxylic acid group at position 5; instead, it has a benzyl ester at position 3.
- Contains a hydroxyl and methyl group at position 2, altering steric and electronic properties.
- Synthetic Relevance : Synthesized via bromomethylation of a precursor, highlighting the reactivity of the furopyridine core in substitution reactions .
Compound B : (3aS,7aS)-5-[(S)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl]-hexahydro-pyrrolo[3,4-c]pyridin-3-one
- Key Differences: Replaces the furo[3,2-b]pyridine system with a pyrrolo[3,4-c]pyridine scaffold. Features a trifluoromethyl and methoxy-phenylpropanoyl group, enhancing lipophilicity and metabolic stability .
- Stereochemical Impact : Diastereomers of this compound show distinct optical rotations ([α]D values: -13.5° vs. +10.1°), underscoring the importance of stereochemistry in physicochemical properties .
Carboxylic Acid Derivatives with Heterocyclic Cores
Compound C : 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid
- Key Differences: Simpler monocyclic structure (pyrrolidine) with a ketone group at position 4. Lower molecular weight (MW: ~157.16 g/mol) compared to the target compound’s bicyclic system .
- Applications : Used in peptide mimetics due to its conformational flexibility.
Compound D : 5-(4-Fluorophenyl)pyridine-3-carboxylic Acid
- Lacks the fused furopyridine ring system, reducing ring strain and rigidity .
Data Table: Comparative Properties of Selected Analogues
Research Findings and Mechanistic Insights
Spectroscopic Differentiation
- NMR Profiling : Comparative 1H NMR of furopyridine derivatives reveals distinct shifts in regions adjacent to substituents (e.g., Δδ = 0.2–0.5 ppm for protons near -COOH vs. -COOBn groups) .
- Lumping Strategy : Compounds with similar core structures (e.g., fused bicyclic systems) may be grouped for reaction modeling, though stereochemical and functional group differences necessitate individualized analysis .
Biological Activity
(3As,5S,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine-5-carboxylic acid is a compound of increasing interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings and case studies.
- Common Name : this compound
- CAS Number : 2416218-30-7
- Molecular Formula : C₈H₁₃N₁O₃
- Molecular Weight : 171.19 g/mol
Antimicrobial Activity
Research has indicated that derivatives of pyridine carboxylic acids exhibit significant antimicrobial properties. A study focusing on the synthesis of various pyridine derivatives showed that certain compounds demonstrated effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli . The structure of this compound suggests potential interactions with microbial enzymes or membranes.
Anticancer Potential
The potential anticancer properties of pyridine carboxylic acids have also been explored. A case study demonstrated that certain derivatives inhibited cancer cell proliferation by inducing apoptosis in various cancer cell lines . The mechanism often involves the modulation of signaling pathways related to cell growth and survival. Further investigation into this compound could reveal similar anticancer activities.
Synthesis and Activity Evaluation
- Study on Synthesis : A recent study synthesized various pyridine derivatives including this compound and evaluated their biological activities. The results indicated that these compounds exhibited varying degrees of antimicrobial and anticancer activities .
- Neuroprotection Study : Another investigation highlighted the neuroprotective effects of related pyridine compounds in animal models. The study noted improvements in cognitive function and reduced oxidative stress markers in treated groups .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
